molecular formula C9H17NO2 B2616184 5,5-Diethoxypent-3-yn-2-amine CAS No. 2413877-70-8

5,5-Diethoxypent-3-yn-2-amine

Cat. No.: B2616184
CAS No.: 2413877-70-8
M. Wt: 171.24
InChI Key: FPRPZPDNZSSWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Diethoxypent-3-yn-2-amine is an organic compound characterized by the presence of an amine group attached to a pentynyl chain with two ethoxy groups. This compound is of interest due to its unique structure, which combines alkyne and amine functionalities, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethoxypent-3-yn-2-amine typically involves the reaction of 5,5-Diethoxypent-3-yn-2-one with an appropriate amine source. One common method is the reductive amination of 5,5-Diethoxypent-3-yn-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agent and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethoxypent-3-yn-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

5,5-Diethoxypent-3-yn-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Diethoxypent-3-yn-2-amine involves its interaction with various molecular targets, depending on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    5,5-Diethoxypent-3-yn-2-one: A precursor in the synthesis of 5,5-Diethoxypent-3-yn-2-amine.

    5,5-Dimethoxypent-3-yn-2-amine: A structurally similar compound with methoxy groups instead of ethoxy groups.

    Pent-3-yn-2-amine: A simpler analog without the ethoxy groups.

Uniqueness

The presence of ethoxy groups also imparts specific chemical properties that can be advantageous in certain synthetic and industrial processes .

Properties

IUPAC Name

5,5-diethoxypent-3-yn-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-4-11-9(12-5-2)7-6-8(3)10/h8-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRPZPDNZSSWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CC(C)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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